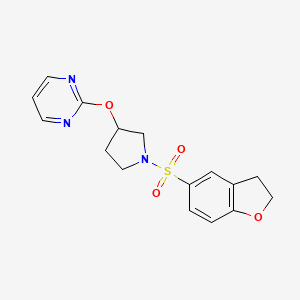

![molecular formula C14H15F3N6 B2997377 4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2034330-93-1](/img/structure/B2997377.png)

4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

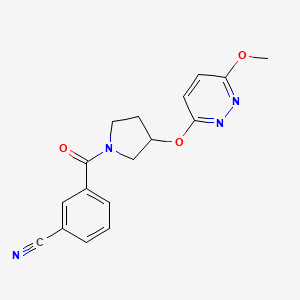

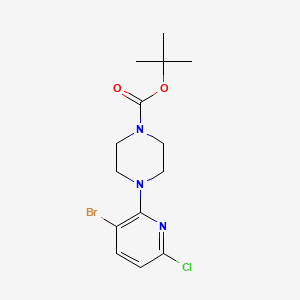

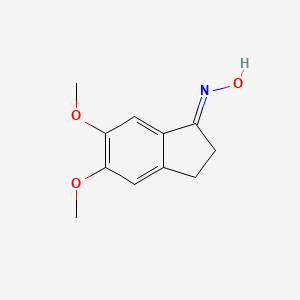

The compound “4-Methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .

Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This allows for the determination of the exact positions of the atoms within the molecule and the angles between the bonds .Scientific Research Applications

Anticancer Research

Researchers have synthesized derivatives of pyrimidin-4-one, evaluating their antiproliferative effects against human cancer cell lines. Compounds similar to the mentioned chemical structure showed promising activity, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Metabolism and Pharmacokinetics

Studies on flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to the query compound, have investigated its metabolism in chronic myelogenous leukemia patients. The research identified primary metabolites and pathways, providing insights into the drug's metabolism, excretion, and pharmacokinetics (Gong, Chen, Deng, & Zhong, 2010).

Antimicrobial Activity

New dithiocarbamate derivatives bearing pyrimidin-2-yl)piperazin-1-yl moieties have been synthesized and evaluated for antimicrobial activity. These compounds, related in structure, have been tested against various microorganism strains, demonstrating potential as antimicrobial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).

Herbicidal Activity

Research into dimethoxyphenoxyphenoxypyrimidines and analogs, including pyrimidin-4-yl)piperazin-1-yl derivatives, has explored their herbicidal activity. These studies aim to develop compounds with high efficacy in inhibiting the growth of weeds without affecting crops, highlighting the agricultural applications of similar chemical structures (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Electronic Materials

Compounds incorporating pyrimidin-5-yl and piperazin-1-yl units have been investigated for their utility in electronic materials. Studies focused on their electron transporting properties and triplet energy levels, which are critical for the performance of organic light-emitting devices. These materials show promise for enhancing the efficiency and durability of electronic displays and lighting (Yin, Chen, Peng, Xiang, Xie, Zhu, Zhong, Li, Su, & Yang, 2016).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, includingtyrosine kinases , which play a crucial role in cell signaling pathways.

Mode of Action

It is suggested that similar compounds may exert their effects through theinhibition of protein kinases . This inhibition can disrupt cell signaling pathways, leading to various downstream effects.

Biochemical Pathways

The compound appears to affect several biochemical pathways. It has been suggested that similar compounds can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress . These pathways are involved in inflammation and cellular stress responses, respectively.

Pharmacokinetics

The synthesis of similar compounds involves a series of reactions, including esterification and nucleophilic substitution . These reactions could potentially influence the compound’s bioavailability.

Result of Action

The compound appears to have promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it can reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The synthesis and characterization of similar compounds involve controlled conditions, such as specific temperatures and solvents , which could potentially influence the compound’s properties and effects.

Properties

IUPAC Name |

4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N6/c1-10-6-12(20-8-18-10)22-2-4-23(5-3-22)13-7-11(14(15,16)17)19-9-21-13/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCAWBIEUAVSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2997299.png)

![4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2997312.png)

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(4-chlorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2997315.png)